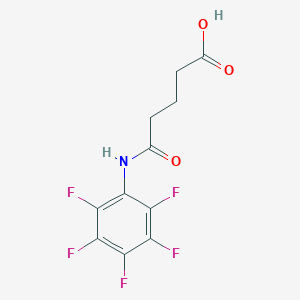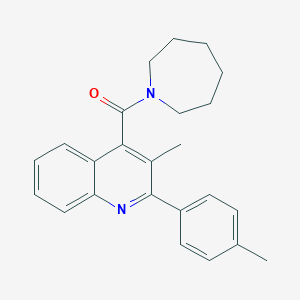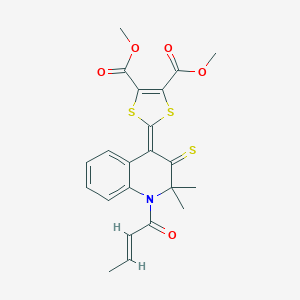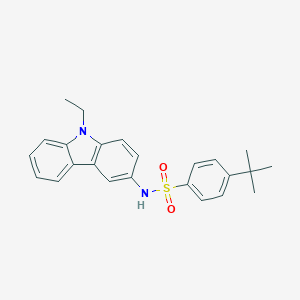
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid is a synthetic organic compound characterized by the presence of a pentanoic acid backbone with a 2,3,4,5,6-pentafluoroanilino group attached. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with a suitable pentanoic acid derivative. One common method involves the use of oxoacetic acid derivatives under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
- 2,6-Difluoroanilino(oxo)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
Uniqueness
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid stands out due to its specific combination of a pentanoic acid backbone with a highly fluorinated anilino group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H8F5NO3 |
|---|---|
Peso molecular |
297.18 g/mol |
Nombre IUPAC |
5-oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid |
InChI |
InChI=1S/C11H8F5NO3/c12-6-7(13)9(15)11(10(16)8(6)14)17-4(18)2-1-3-5(19)20/h1-3H2,(H,17,18)(H,19,20) |
Clave InChI |
YFKCOLOFUKECEO-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
SMILES canónico |
C(CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-chloro-3-(phenylcarbamoyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B329989.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329990.png)

![Methyl 6-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329996.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B330002.png)
![3-(4-tert-butylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B330003.png)
![N-(6-bromo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl)-3,4,5-trimethoxybenzamide](/img/structure/B330005.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B330006.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B330010.png)
![Ethyl 4-(4-bromophenyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B330011.png)
![3-(2-chlorophenyl)-N-[6-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)hexyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330012.png)
